molecular formula C14H10ClP B14298956 1-chloro-2,3-diphenyl-1H-phosphirene CAS No. 123120-23-0

1-chloro-2,3-diphenyl-1H-phosphirene

Cat. No.: B14298956
CAS No.: 123120-23-0
M. Wt: 244.65 g/mol
InChI Key: QQGFDZQIDCVOKX-UHFFFAOYSA-N
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Description

1-chloro-2,3-diphenyl-1H-phosphirene is an organophosphorus compound with the molecular formula C14H10ClP. It is a member of the phosphirene family, which are cyclic, unsaturated organophosphorus compounds. These compounds have attracted significant attention due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2,3-diphenyl-1H-phosphirene typically involves the reaction of diphenylacetylene with phosphorus trichloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include temperatures ranging from -78°C to room temperature, and the use of solvents such as tetrahydrofuran or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive phosphorus compounds.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2,3-diphenyl-1H-phosphirene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phosphirenes with various functional groups.

    Oxidation: Phosphine oxides or phosphonic acids.

Scientific Research Applications

1-chloro-2,3-diphenyl-1H-phosphirene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-2,3-diphenyl-1H-phosphirene involves its interaction with nucleophiles or electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. The phosphorus atom in the compound can act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-2,3-diphenyl-1H-phosphirene is unique due to the presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate for the synthesis of a wide range of organophosphorus compounds .

Properties

CAS No.

123120-23-0

Molecular Formula

C14H10ClP

Molecular Weight

244.65 g/mol

IUPAC Name

1-chloro-2,3-diphenylphosphirene

InChI

InChI=1S/C14H10ClP/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H

InChI Key

QQGFDZQIDCVOKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(P2Cl)C3=CC=CC=C3

Origin of Product

United States

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